molecular formula C19H16ClF3O4 B12329426 Benzeneacetic acid, 2-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]-alpha-(methoxymethylene)-, methyl ester

Benzeneacetic acid, 2-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]-alpha-(methoxymethylene)-, methyl ester

Cat. No.: B12329426
M. Wt: 400.8 g/mol
InChI Key: MBHXIQDIVCJZTD-PTNGSMBKSA-N
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Description

Benzeneacetic acid, 2-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]-alpha-(methoxymethylene)-, methyl ester is a chemical compound known for its diverse applications, particularly in the field of agrochemicals. It is commonly referred to as flufenoxystrobin . This compound is primarily used as a fungicide to protect crops from various fungal infections, including downy mildew, blight, powdery mildew, and rice blast .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, 2-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]-alpha-(methoxymethylene)-, methyl ester involves several steps. One common method includes the reaction of 2-chloro-4-(trifluoromethyl)phenol with benzyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with methoxyacetic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include the use of specialized equipment to handle the reagents and maintain the required temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, 2-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]-alpha-(methoxymethylene)-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of products, depending on the substituents introduced .

Scientific Research Applications

Benzeneacetic acid, 2-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]-alpha-(methoxymethylene)-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 2-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]-alpha-(methoxymethylene)-, methyl ester involves the inhibition of the mitochondrial cytochrome-bc1 complex. This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and ultimately causing the death of fungal cells . The molecular targets and pathways involved in this process are critical for its effectiveness as a fungicide .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Benzeneacetic acid, 2-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]-alpha-(methoxymethylene)-, methyl ester is unique due to its specific structure, which allows it to effectively inhibit the mitochondrial cytochrome-bc1 complex. This unique mechanism of action makes it particularly effective against a wide range of fungal infections .

Properties

Molecular Formula

C19H16ClF3O4

Molecular Weight

400.8 g/mol

IUPAC Name

methyl (Z)-2-[2-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]phenyl]-3-methoxyprop-2-enoate

InChI

InChI=1S/C19H16ClF3O4/c1-25-11-15(18(24)26-2)14-6-4-3-5-12(14)10-27-17-8-7-13(9-16(17)20)19(21,22)23/h3-9,11H,10H2,1-2H3/b15-11-

InChI Key

MBHXIQDIVCJZTD-PTNGSMBKSA-N

Isomeric SMILES

CO/C=C(/C1=CC=CC=C1COC2=C(C=C(C=C2)C(F)(F)F)Cl)\C(=O)OC

Canonical SMILES

COC=C(C1=CC=CC=C1COC2=C(C=C(C=C2)C(F)(F)F)Cl)C(=O)OC

Origin of Product

United States

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